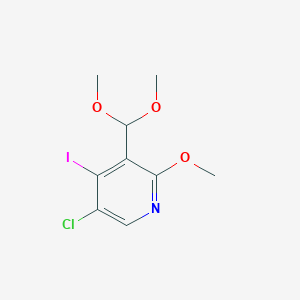

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

Description

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine (CAS: 1305324-67-7) is a pyridine derivative characterized by multiple substituents: a chlorine atom at position 5, a dimethoxymethyl group at position 3, an iodine atom at position 4, and a methoxy group at position 2. Its molecular formula is C₉H₁₁ClINO₃, with a molecular weight of 343.55 g/mol and a purity of ≥98% . This compound is commercially available in milligram to gram quantities, with pricing ranging from $500 (1 g) to $6,000 (25 g) .

Properties

IUPAC Name |

5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClINO3/c1-13-8-6(9(14-2)15-3)7(11)5(10)4-12-8/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBPIESCUUJZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1C(OC)OC)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199151 | |

| Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-67-7 | |

| Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine is a synthetic compound belonging to the pyridine class, which has garnered attention due to its potential biological activities. This article synthesizes the current understanding of its biological activity, including anticancer, antimicrobial, and neuropharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various pyridine derivatives reported that compounds with similar structural motifs exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar Pyridine Derivative | HCT116 | TBD | Inhibition of PI3K/AKT/mTOR pathway |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds in the pyridine class have shown effectiveness against various microbial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics .

Table 2: Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | TBD | Moderate |

| S. aureus | TBD | High |

Neuropharmacological Effects

Initial investigations into the neuropharmacological effects of this compound indicate potential activity at serotonin receptors. Compounds with similar structures have been identified as selective agonists at the 5-HT2A receptor, suggesting that this compound may exhibit psychoactive properties . Further studies are needed to elucidate these effects.

Case Studies and Research Findings

- Anticancer Study : A recent study demonstrated that a derivative of this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating potent activity. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells showed increased annexin V positivity compared to controls .

- Microbial Resistance : Another investigation into antimicrobial efficacy found that certain derivatives showed promising results against resistant strains of bacteria, highlighting their potential in overcoming antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Research:

- Serotonin Receptor Agonism: Compounds structurally related to 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine have been studied for their agonistic effects on serotonin receptors (specifically the 5-HT₂A receptor), which are implicated in mood regulation and various neuropsychiatric disorders . The compound may serve as a lead or scaffold for developing new psychoactive substances with therapeutic potential.

-

Psychedelic Research:

- Recent studies indicate that similar compounds can enhance cognitive flexibility and structural brain plasticity in animal models. This suggests that derivatives of this compound could be explored for their effects on neuroplasticity and treatment of mental health disorders like depression and anxiety .

-

Cancer Research:

- The compound has potential as an inhibitor of the METTL3 enzyme, which is involved in RNA methylation processes critical for cancer cell proliferation and differentiation. Research indicates that targeting METTL3 may provide new avenues for treating acute myeloid leukemia (AML) and other malignancies .

Biochemical Research Applications

-

Chemical Biology:

- The unique structure of this compound allows it to act as a valuable probe in biochemical assays, particularly those involving enzyme interactions and receptor binding studies.

-

Synthesis of Novel Compounds:

- This compound can be utilized as an intermediate in the synthesis of more complex heterocyclic compounds, which may possess enhanced biological activities or novel pharmacological profiles.

Case Studies

Comparison with Similar Compounds

Substituent Analysis and Molecular Weight

The iodine atom at position 4 distinguishes this compound from simpler analogs. For example:

- 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CAS: 1261365-50-7) lacks the iodine atom, resulting in a lower molecular weight (217.65 g/mol) and a simpler structure (C₉H₁₂ClNO₃) .

- 5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS: 1305324-66-6) replaces the dimethoxymethyl group with an aldehyde, reducing steric bulk and altering reactivity .

Table 1: Structural Comparison of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₉H₁₁ClINO₃ | 343.55 | Cl (C5), I (C4), OCH₃ (C2), CH(OCH₃)₂ (C3) |

| 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | C₉H₁₂ClNO₃ | 217.65 | Cl (C5), OCH₃ (C2), CH(OCH₃)₂ (C3) |

| 5-Chloro-2,3-dimethoxyisonicotinaldehyde | C₉H₉ClNO₃ | 214.63 | Cl (C5), OCH₃ (C2, C3), CHO (C4) |

| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | C₁₂H₁₀ClNO₂ | 247.67 | Cl (phenyl), OCH₃ (phenyl), OH (C3), pyridine core |

Physical Properties

- Solubility: The iodine atom likely reduces aqueous solubility compared to non-halogenated analogs, favoring organic solvents like DMF or THF .

Research Findings and Pharmacological Potential

Comparative Pharmacological Data

Direct pharmacological data for the target compound is absent in the provided evidence. However, analogs with similar substituents exhibit:

Preparation Methods

Starting Material and Initial Halogenation

- The preparation often starts from 2-chloro-5-methylpyridine or related pyridine derivatives as a base scaffold.

- A reported industrially viable method for preparing 2-chloro-4-iodo-5-methylpyridine involves:

- Oxidation of 2-chloro-5-methylpyridine to the corresponding pyridine N-oxide.

- Nitration at position 4 using nitric and sulfuric acids.

- Reduction of the nitro group to an amino group.

- Diazotization and subsequent iodination to replace the amino group with iodine, yielding 2-chloro-4-iodo-5-methylpyridine intermediate.

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Oxidation | Hydrogen peroxide, acetic acid | 2-chloro-5-methylpyridine N-oxide |

| 2 | Nitration | Nitric acid, sulfuric acid | 4-nitro-2-chloro-5-methylpyridine |

| 3 | Reduction | Iron powder, acetic acid | 4-amino-2-chloro-5-methylpyridine |

| 4 | Diazotization/Iodination | Sodium nitrite, sulfuric acid, sodium iodide | 2-chloro-4-iodo-5-methylpyridine |

This four-step sequence is efficient and suitable for scale-up, providing a key dihalogenated intermediate for further functionalization.

Installation of Methoxy and Dimethoxymethyl Groups

- Methoxylation at position 2 : This can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or triflate) with methoxide ion or via methylation of hydroxypyridine intermediates.

- Dimethoxymethyl group at position 3 : This group is an acetal formed by reaction of an aldehyde intermediate with methanol under acidic conditions or by direct introduction of a dimethoxymethyl moiety using chloromethyl methyl ether or related reagents.

A general approach is:

- Convert the 3-position to an aldehyde or equivalent reactive intermediate.

- React with methanol under acid catalysis to form the dimethoxymethyl acetal.

This step requires protection of other reactive sites and mild conditions to avoid cleavage of sensitive groups such as iodine.

Directed Ortho-Metalation (DoM) for Regioselective Functionalization

- Directed ortho-metalation is a powerful method to functionalize pyridine rings regioselectively.

- Using strong bases like lithium diisopropylamide (LDA) or butyllithium in the presence of a directing group (e.g., amide or methoxy) allows lithiation adjacent to the substituent, followed by quenching with electrophiles (e.g., halogens, aldehydes).

- This method can be used to introduce the methoxy group or the dimethoxymethyl substituent at the 2- and 3-positions respectively, after initial halogenation steps.

Summary Table of Preparation Steps

| Step No. | Target Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 2-chloro-5-methylpyridine → N-oxide | H2O2, AcOH | Oxidation for directing subsequent nitration |

| 2 | Nitration at position 4 | HNO3, H2SO4 | Electrophilic substitution |

| 3 | Nitro reduction to amine | Fe powder, AcOH | Conversion for diazotization |

| 4 | Diazotization and iodination | NaNO2, H2SO4, NaI | Introduction of iodine substituent |

| 5 | Methoxylation at position 2 | MeONa or methylation reagents | Nucleophilic substitution or methylation |

| 6 | Formation of dimethoxymethyl group at 3 | Aldehyde intermediate + MeOH, acid catalyst | Acetal formation |

| 7 | Purification and characterization | Chromatography, NMR, MS | Confirm structure and purity |

Detailed Research Findings and Notes

- The method described in patent CN103420902A emphasizes the importance of controlling diazotization and iodination steps at low temperatures (-10 °C to 0 °C) to maximize yield and selectivity.

- The use of sulfuric acid as the diazotizing acid and sodium iodide as the iodinating agent provides optimal results.

- Directed ortho-metalation techniques reviewed in academic theses demonstrate that pyridine derivatives bearing methoxy or amide groups can be regioselectively lithiated and further functionalized, which supports the installation of methoxy and dimethoxymethyl groups in the target compound.

- Purification typically involves flash chromatography, and characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis confirms the structure.

Q & A

Basic Question: What are the key structural features of 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine, and how do they influence its reactivity?

Answer:

The compound features a pyridine core substituted with chlorine (C5), a dimethoxymethyl group (C3), iodine (C4), and methoxy (C2). These substituents dictate reactivity:

- Iodine (C4) : Enables cross-coupling reactions (e.g., Suzuki, Stille) due to its polarizable nature .

- Chlorine (C5) : Acts as a leaving group in nucleophilic substitutions or directs electrophilic aromatic substitution .

- Methoxy (C2) : Electron-donating effect enhances ring stability but may sterically hinder reactions at adjacent positions .

- Dimethoxymethyl (C3) : Provides steric bulk and potential for hydrolysis to aldehyde intermediates under acidic conditions .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- X-ray Crystallography : Resolves steric effects of the dimethoxymethyl group and confirms iodine positioning (e.g., as in related pyridine derivatives in crystallography reports) .

- NMR :

- Mass Spectrometry (HRMS) : Validates molecular weight (I = 127 amu; Cl = 35.5 amu) .

Advanced Question: How can synthetic routes for this compound be optimized to address steric hindrance from the dimethoxymethyl group?

Answer:

- Stepwise Functionalization : Introduce iodine early (via directed ortho-metalation) before adding bulky groups to minimize steric clashes .

- Catalytic Systems : Use Pd/XPhos catalysts for coupling reactions, which tolerate steric bulk better than traditional ligands .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Validation : Monitor reaction progress via TLC with UV-active spots or LC-MS for intermediates .

Advanced Question: How should researchers resolve contradictions in reported reactivity of the iodine substituent in halogen exchange reactions?

Answer:

- Contradiction Source : Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or competing side reactions (e.g., elimination of methoxy groups).

- Methodological Approach :

- Control Experiments : Compare iodine’s reactivity under inert (N) vs. ambient conditions .

- Computational Modeling : Use DFT to predict activation barriers for halogen exchange at C4 .

- Cross-Validation : Replicate reactions with analogs (e.g., 4-bromo derivatives) to isolate iodine-specific effects .

Safety & Handling: What protocols mitigate risks associated with the iodinated pyridine core?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/contact .

- Waste Management : Collect iodine-containing waste separately; neutralize with NaSO before disposal .

- Storage : Store in amber vials at 0–4°C to prevent light-induced degradation .

- Emergency Response : For spills, use activated carbon adsorption and avoid aqueous rinses to limit environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.